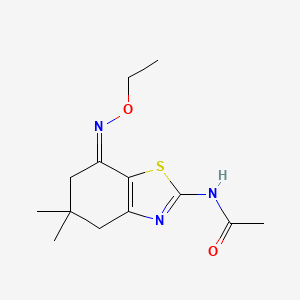

![molecular formula C17H18ClNO2 B2535510 (R)-2-Amino-2-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)essigsäurehydrochlorid CAS No. 147977-03-5](/img/structure/B2535510.png)

(R)-2-Amino-2-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)essigsäurehydrochlorid

Übersicht

Beschreibung

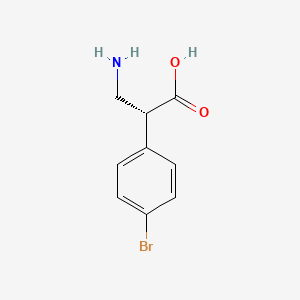

“®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride” is a compound that contains a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring . The compound has a molecular weight of 210.2711 .

Molecular Structure Analysis

The molecular structure of this compound involves a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring . The 3D structure of the compound can be viewed using specific software .Wissenschaftliche Forschungsanwendungen

- Antipsychotika: Das in dieser Verbindung vorhandene Dibenzo[a,d]cyclohepten-Gerüst ist aufgrund seiner theoretischen und praktischen Implikationen von Interesse. Forscher haben sein Potenzial als Antipsychotikum untersucht, mit dem Ziel, neuartige Medikamente für psychische Erkrankungen zu entwickeln .

- Massenspektrometrie-Studien: Die Fragmentierungsmuster der Massenspektrometrie dieser Verbindung können Aufschluss über ihre strukturellen Merkmale und Zerfallswege geben. Forscher haben die MS-Fragmentierung untersucht, um ihr Verhalten und verwandte Verbindungen zu verstehen .

- Host-Materialien für OLEDs: Forscher haben Derivate von 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten als Host-Materialien für organische Leuchtdioden (OLEDs) untersucht. Diese Materialien zeigen phosphoreszierende Eigenschaften, was zu effizienten OLED-Bauelementen mit hohen externen Quantenausbeuten (EQEs) und Stromeffizienzen (CEs) führt .

- Optisch aktive Verbindungen: Das Enantiomer dieser Verbindung wurde als Ausgangsmaterial für verschiedene Transformationen verwendet. Forscher haben ihre chiralen Eigenschaften untersucht und sie in enantioselektiven Synthesen eingesetzt .

- Photoadditionen: Die Bestrahlung von 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-Derivaten mit Ammoniak oder Alkylaminen führt zu Photoadditionen an der C10–C11-Doppelbindung. Das Verständnis dieser Reaktionen kann Einblicke in ihren Mechanismus und ihre Anwendungen liefern .

Pharmakologie und Medizinische Chemie

Organische Synthese und Chemische Reaktionen

Materialwissenschaft und Optoelektronik

Chiralität und Enantioselektive Synthese

Photochemische Reaktionen

Zusammenfassend lässt sich sagen, dass (R)-2-AMINO-2-(10,11-DIHYDRO-5H-DIBENZO[A,D][7]ANNULEN-5-YL)ACETIC ACID HCL vielfältige Anwendungen in der Pharmakologie, Materialwissenschaft, organischen Synthese und mehr hat. Seine einzigartige Struktur und seine Eigenschaften faszinieren Forscher weiterhin und machen es zu einem spannenden Thema für wissenschaftliche Erkundungen. Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht, zu fragen! 😊 .

Wirkmechanismus

Target of Action

The primary targets of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified in the available literature

Mode of Action

The mode of action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is not well understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly identified. The compound likely interacts with specific biochemical pathways, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not well documented. These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety.

Result of Action

The molecular and cellular effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride are not clearly defined. The compound likely exerts its effects by interacting with specific molecular targets and influencing cellular processes.

Action Environment

The action of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules. These factors can influence the stability, efficacy, and action of the compound.

Biochemische Analyse

Biochemical Properties

®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain signaling cascades that lead to changes in gene transcription, thereby impacting protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses or potential toxicity.

Dosage Effects in Animal Models

The effects of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux or metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its biological activity and effectiveness in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of ®-2-amino-2-(10,11-dihydro-5H-dibenzoa,dannulen-5-yl)acetic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSJKKWERAGVDO-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)